
3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide, also known as A-412997, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the isoxazolecarboxamide class of compounds, which are known to have a wide range of biological activities.
科学的研究の応用
3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. This compound has been shown to have potent analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain. Additionally, 3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Furthermore, this compound has been shown to have potential applications in the treatment of anxiety and depression.
作用機序
The mechanism of action of 3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide is not fully understood. However, it is believed that this compound acts by modulating the activity of ion channels in the nervous system. Specifically, 3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to modulate the activity of the GABA-A receptor, which is a key regulator of neuronal excitability.
Biochemical and Physiological Effects
3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to have a range of biochemical and physiological effects. This compound has been shown to have potent analgesic and anti-inflammatory properties, which are likely mediated by its ability to modulate the activity of the GABA-A receptor. Additionally, 3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to have anticonvulsant properties, which are likely mediated by its ability to modulate the activity of ion channels in the nervous system.
実験室実験の利点と制限
One of the advantages of using 3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide in lab experiments is that it has been extensively studied and characterized. This compound has been shown to have potent analgesic, anti-inflammatory, and anticonvulsant properties, making it a valuable tool for studying these biological processes. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. Additionally, this compound may have off-target effects that could complicate data interpretation.
将来の方向性
There are several future directions for research on 3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide. One potential direction is to further elucidate the mechanism of action of this compound. Specifically, it would be valuable to determine the precise molecular targets of this compound and how it modulates their activity. Additionally, further studies are needed to determine the potential therapeutic applications of this compound in the treatment of anxiety and depression. Finally, it would be valuable to explore the potential of this compound as a lead compound for the development of new analgesic and anti-inflammatory drugs.
合成法
The synthesis of 3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide is a multi-step process that involves the reaction of various chemical intermediates. The synthesis method involves the reaction of 2-ethylphenylhydrazine with acetic anhydride to form 2-acetyl-2-ethylphenylhydrazine. This intermediate is then reacted with methyl isoxazole-4-carboxylate to form 3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide.
特性
IUPAC Name |
3-ethyl-N-(2-ethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-4-11-8-6-7-9-13(11)16-15(18)14-10(3)19-17-12(14)5-2/h6-9H,4-5H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEWWDRLUDRZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(ON=C2CC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-oxoethyl]-4-iodo-3,5-dimethyl-1H-pyrazole](/img/structure/B5870385.png)

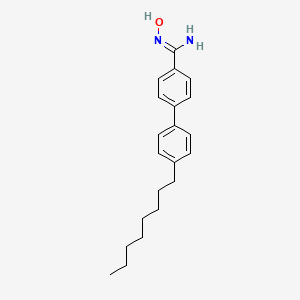
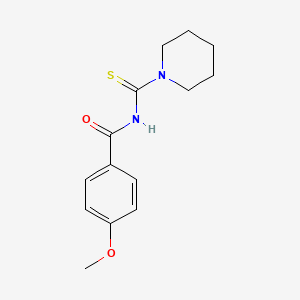


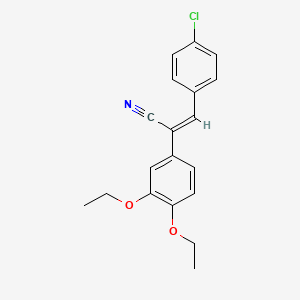
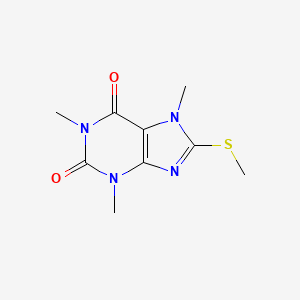
![5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide](/img/structure/B5870458.png)

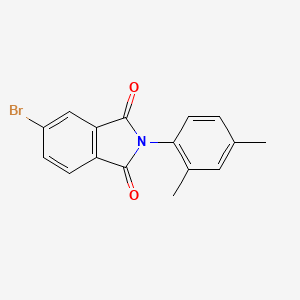


![5,5-dimethyl-2-{[oxo(1-pyrrolidinyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5870504.png)